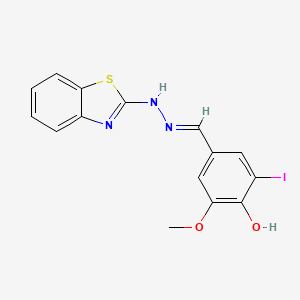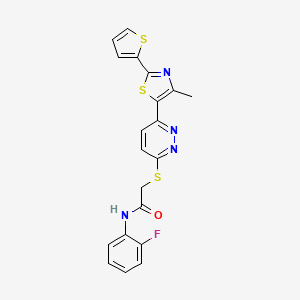![molecular formula C23H23N5O2 B11237595 1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11237595.png)
1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indazole, indole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and indole intermediates, which are then coupled with a pyrrolidine derivative.
Indazole Synthesis: The indazole moiety can be synthesized via cyclization of amido-nitriles in the presence of a nickel catalyst.
Indole Synthesis: The indole derivative can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a tool for probing biological systems.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with proteins and other biomolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit certain kinases or activate specific transcription factors, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-indazole: Another indazole derivative with similar structural features.
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: A compound with a similar indazole core but different substituents.
Uniqueness
1-(1H-indazol-3-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of indazole, indole, and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-[2-(5-methylindol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-15-6-7-20-16(12-15)8-10-27(20)11-9-24-23(30)17-13-21(29)28(14-17)22-18-4-2-3-5-19(18)25-26-22/h2-8,10,12,17H,9,11,13-14H2,1H3,(H,24,30)(H,25,26) |
InChI Key |
SIIOYJXGYOFPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237512.png)
![N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11237518.png)

![2-{[4-(2,5-Dimethoxyphenyl)-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11237526.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11237528.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide](/img/structure/B11237534.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide](/img/structure/B11237537.png)
![6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237538.png)
![Methyl 2-({2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-yl}amino)benzoate](/img/structure/B11237552.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11237564.png)
![methyl 2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11237574.png)

![2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11237604.png)
